5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a methyl group at the 1-position. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent substitution reactions . The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as N-iodosuccinimide (NIS) and para-methoxybenzyl chloride (PMB-Cl) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridines .
Scientific Research Applications
Chemistry: 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibitors can be used to modulate these pathways in disease contexts .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile intermediate .
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine involves the inhibition of specific kinases, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of these enzymes, the compound prevents their normal function, leading to the disruption of cell signaling pathways that are critical for cancer cell survival and proliferation . This inhibition can trigger apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[3,4-d]pyrimidine
- 1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1H-pyrazolo[3,4-b]pyridine, the presence of the chlorine atom and methyl group in this compound enhances its reactivity and potential as a kinase inhibitor . The structural differences among these compounds result in varied biological activities and applications, making each compound valuable for different research and industrial purposes .
Properties
IUPAC Name |
5-chloro-1-methylpyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-4-9-7(8)2-5(6)3-10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTNSLATPTZZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(C=C2C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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